6-Methoxy-1H-benzotriazole-5-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

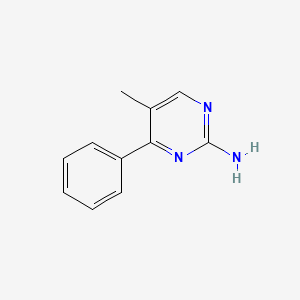

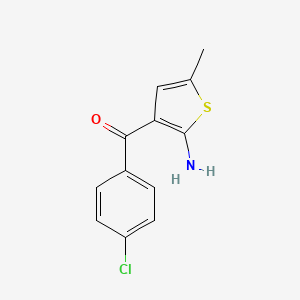

6-Methoxy-1H-benzotriazole-5-carboxylic acid is a chemical compound with the CAS Number: 59338-92-0 . It has a molecular weight of 193.16 . The compound is typically stored at room temperature and is available in powder form .

Synthesis Analysis

The synthesis pathway for methyl 6-methoxy-1H-1,2,3-benzotriazole-5-carboxylate involves the reaction of 6-methoxy-1H-1,2,3-benzotriazole-5-carboxylic acid with methanol in the presence of a dehydrating agent.Molecular Structure Analysis

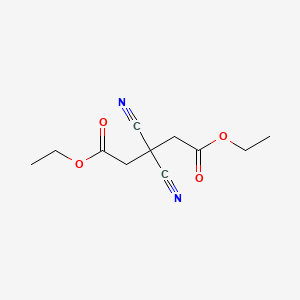

The InChI code for this compound is1S/C8H7N3O3/c1-14-7-3-6-5 (9-11-10-6)2-4 (7)8 (12)13/h2-3H,1H3, (H,12,13) (H,9,10,11) . This indicates the molecular structure of the compound. Chemical Reactions Analysis

Benzotriazole-5-carboxylic acid has been used as a bifunctional ligand in solvent-induced synthesis of diverse dimensional coordination assemblies of cupric benzotriazole-5-carboxylate . It was also used in the hydrothermal synthesis of a new coordination polymer .Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a melting point of 228-230 degrees Celsius .科学的研究の応用

Environmental Relevance in Wastewater Treatment

6-Methoxy-1H-benzotriazole-5-carboxylic acid has been identified as a major transformation product in the degradation of 5-methyl-1H-benzotriazole during wastewater treatment processes. Its presence in wastewater effluents highlights its environmental significance and raises questions about the broad range of possible reactions, including oxidation and hydroxylation, in the biological treatment of micropollutants (Huntscha et al., 2014).

Antimicrobial Properties

In research exploring the synthesis of 1H-benzimidazole derivatives, this compound serves as a significant precursor. These derivatives show notable in vitro antibacterial and antifungal activity, suggesting its potential in developing new antimicrobial agents (Özden et al., 2011).

Peptide Synthesis

The compound finds application in peptide synthesis, especially in the coupling of conjugated carboxylic acids with methyl ester amino acids. This synthesis process highlights its utility in the production of various substituted amino acid derivatives (Brunel et al., 2005).

Role in Synthesis of Antifungal Agents

It has been used as a base structure in the synthesis of novel compounds with significant antifungal activity. This research underlines its importance in the development of new agricultural fungicides or antifungal pharmaceuticals (Liu et al., 2020).

Chemical Transformations and Luminescence Studies

Studies have explored its derivatives for chemical transformations, particularly focusing on their luminescence and complex-forming properties. This area of research can be crucial for the development of new materials with specific optical properties (Vasin et al., 2013).

Synthesis of Novel Antileukemic Agents

In the realm of medicinal chemistry, derivatives of this compound have been synthesized and evaluated as potential antileukemic agents. This indicates its potential role in cancer treatment research (Gowda et al., 2009).

作用機序

Methyl 6-methoxy-1H-1,2,3-benzotriazole-5-carboxylate has been found to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 6-Methoxy-1H-benzotriazole-5-carboxylic acid involves the reaction of 6-methoxy-1H-benzotriazole with chloroacetic acid in the presence of a base to form the desired product.", "Starting Materials": [ "6-methoxy-1H-benzotriazole", "Chloroacetic acid", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Add 6-methoxy-1H-benzotriazole to a reaction flask", "Add chloroacetic acid to the reaction flask", "Add base to the reaction flask to initiate the reaction", "Heat the reaction mixture to a suitable temperature and stir for a specific time period", "Cool the reaction mixture and filter the solid product", "Wash the solid product with a suitable solvent and dry to obtain the final product" ] } | |

| 59338-92-0 | |

分子式 |

C8H7N3O3 |

分子量 |

193.16 g/mol |

IUPAC名 |

6-methoxy-3H-benzotriazole-5-carboxylic acid |

InChI |

InChI=1S/C8H7N3O3/c1-14-7-3-6-5(9-11-10-6)2-4(7)8(12)13/h2-3H,1H3,(H,12,13)(H,9,10,11) |

InChIキー |

GILWQWDMFSVMCL-UHFFFAOYSA-N |

SMILES |

COC1=CC2=NNN=C2C=C1C(=O)O |

正規SMILES |

COC1=CC2=C(C=C1C(=O)O)NN=N2 |

| 59338-92-0 | |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(4-Chlorobenzyl)oxy]-4-methoxybenzaldehyde](/img/structure/B1606681.png)

![3-Bromo-4-[(3-fluorobenzyl)oxy]-5-methoxybenzaldehyde](/img/structure/B1606682.png)

![[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methanol](/img/structure/B1606683.png)